REACTION_CXSMILES
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C[O:2][C:3]1[CH:4]=[C:5]([CH2:9][C:10]#[N:11])[CH:6]=[CH:7][CH:8]=1.B(Br)(Br)Br>C(Cl)Cl>[OH:2][C:3]1[CH:4]=[C:5]([CH2:9][C:10]#[N:11])[CH:6]=[CH:7][CH:8]=1
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Name
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|
Quantity
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3.6 g
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Type
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reactant
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Smiles
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COC=1C=C(C=CC1)CC#N
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Name
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|
Quantity
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55 mL
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Type
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reactant
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Smiles
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B(Br)(Br)Br
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Name
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|
Quantity
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20 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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quenched
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Type
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CUSTOM
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Details
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by crushed ice
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Type
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EXTRACTION
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Details
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extracted with methylene chloride
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
|
purified by flash chromatography on a silica gel column (CH2Cl2: ethyl acetate 4:1)
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Name
|
|
Type
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product
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Smiles
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OC=1C=C(C=CC1)CC#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |